4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile
Overview
Description
4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazole ring, a piperazine ring, and a phthalonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the thiazole derivative with piperazine in the presence of a suitable base.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Phthalonitrile Moiety: The final step involves the reaction of the nitro-thiazole-piperazine intermediate with phthalonitrile under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-5-[4-(4-bromo-1,3-thiazol-2-yl)piperazin-1-yl]phthalonitrile
- 4-nitro-5-[4-(4-chloro-1,3-thiazol-2-yl)piperazin-1-yl]phthalonitrile
- 4-nitro-5-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]phthalonitrile
Uniqueness
The uniqueness of 4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenyl group on the thiazole ring can enhance its interaction with biological targets, while the nitro group can provide additional reactivity for further chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S/c22-12-16-10-19(20(27(28)29)11-17(16)13-23)25-6-8-26(9-7-25)21-24-18(14-30-21)15-4-2-1-3-5-15/h1-5,10-11,14H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBCXVYWRRWFJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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